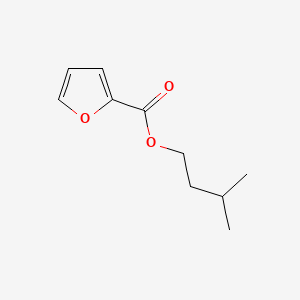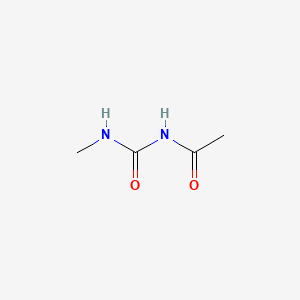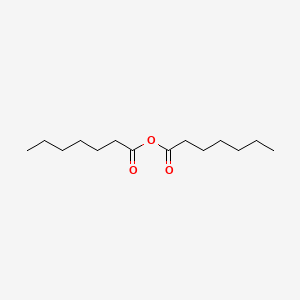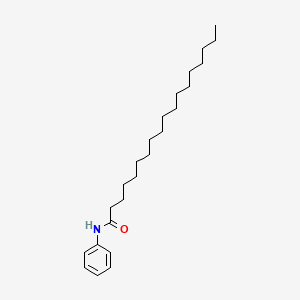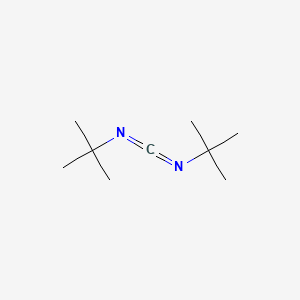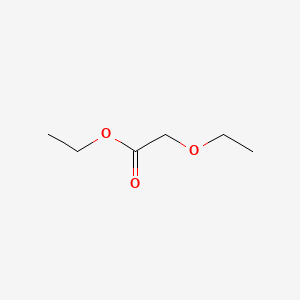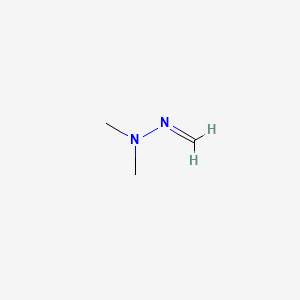
Dimethylmethylenehydrazine
Overview
Description
Dimethylmethylenehydrazine (C3H8N2) is a compound with a molecular weight of 72.11 g/mol . It is also known by other names such as Formaldehyde dimethylhydrazone and N-methyl-N-(methylideneamino)methanamine .
Molecular Structure Analysis
The Dimethylmethylenehydrazine molecule contains a total of 12 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 hydrazone . The InChI code for the compound is 1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 .
Chemical Reactions Analysis
The transformation of Dimethylmethylenehydrazine and its oxidation products is a series of parallel and competing reactions dependent on the O2 concentration, temperature, duration of oxidation, and the presence of catalytically active metals and their salts .
Physical And Chemical Properties Analysis
Dimethylmethylenehydrazine is a liquid at room temperature . It has a molecular weight of 72.11 g/mol . The compound has a storage temperature requirement of being kept in a refrigerator .
Scientific Research Applications
-
Material Science and Environmental Remediation
- Summary of Application : UDMH is highly volatile and well adsorbed on various surfaces including metal ones; it mixes with water, oil products, and organic compounds, i.e., is a mobile toxicant easily migrating over various environmental objects .
- Methods of Application : Neutralization of UDMH was studied using ozone and shungite. Ozonation makes it possible to destroy the toxicant molecules chemically and physically adsorbed on the surface of metal constructions, due to which they can be reused and utilized .
- Results or Outcomes : Shungite effectively adsorbs and catalytically decomposes not only UDMH and its transformation products, but also oligomer compounds formed during the storage of hydrazine fuel. Ozonation of spent shungite can increase the efficiency of destructive processes and completeness of its regeneration .
-
Biochemical and Molecular Research
- Summary of Application : 1,2-Dimethylhydrazine (DMH), a member of the class of hydrazines, is a strong DNA alkylating agent . It is widely used as a carcinogen to induce colon cancer in animal models .
- Methods of Application : The procarcinogen DMH, after a series of metabolic reactions, finally reaches the colon, where it produces the ultimate carcinogen and reactive oxygen species (ROS), which further alkylate the DNA and initiate the development of colon carcinogenesis .
- Results or Outcomes : Exploration of DMH-induced colon carcinogenesis in rodent models provides knowledge to perceive the biochemical, molecular, and histological mechanisms of different stages of colon carcinogenesis .
-
Rocket and Jet Fuel
- Summary of Application : 1,1-Dimethylhydrazine is used in the rocket and jet as fuel .
- Methods of Application : It is used in the process of spacecraft launch, engine testing, storage, and transportation .
- Results or Outcomes : In these processes, a large amount of UDMH-containing wastewater is often generated .
-
Chemical Synthesis
- Summary of Application : Dimethylmethylenehydrazine is used as a feedstock in chemical syntheses .
- Methods of Application : It is used in the production of various chemicals, where it serves as a building block for more complex molecules .
- Results or Outcomes : The specific outcomes depend on the particular synthesis process and the target molecule .
-
Plant Growth Control
- Summary of Application : 1,1-Dimethylhydrazine is used as a growth control agent in plants .
- Methods of Application : It is applied to plants to control their growth, often in agricultural settings .
- Results or Outcomes : The application of this compound can help manage plant growth, potentially improving crop yields or controlling unwanted vegetation .
Safety And Hazards
properties
IUPAC Name |
N-methyl-N-(methylideneamino)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVSJIXYFNRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174260 | |
| Record name | Formaldehyde, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmethylenehydrazine | |
CAS RN |
2035-89-4 | |
| Record name | Formaldehyde, dimethylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylmethylenehydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylmethylenehydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formaldehyde, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde Dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLMETHYLENEHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2TM49V35A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



